2-(p-Acetamidophenyl)-2-ethylglutarimide
Overview
Description
Acetaminophen is a non-opioid analgesic and antipyretic agent used to treat fever and mild to moderate pain . It is a widely used over-the-counter medication. Common brand names include Tylenol and Panadol .
Molecular Structure Analysis
The molecular formula of Acetaminophen is C8H9NO2 . It has a molar mass of 151.165 g/mol . The IUPAC name is N-(4-hydroxyphenyl)ethanamide .
Chemical Reactions Analysis
Acetaminophen has been studied using surface-enhanced Raman scattering (SERS) methodology in conjunction with chemometrics to quantify the amount of paracetamol and its main primary metabolites .
Physical and Chemical Properties Analysis
Acetaminophen has a melting point of 168-172 °C . It has a density of 1.293 g/cm^3 . It is soluble in hot water or ethanol, and practically insoluble in cold water and petroleum ether .
Scientific Research Applications
Mechanism of Action of Acetaminophen : Acetaminophen, a derivative of 2-(p-Acetamidophenyl)-2-ethylglutarimide, has antipyretic and analgesic actions. It affects prostaglandin metabolism and may inhibit an unidentified form of cyclooxygenase (COX), possibly COX-3. This study highlights acetaminophen's distinct action mechanism compared to other nonsteroidal anti-inflammatory drugs (Botting, 2000).
Acetaminophen Degradation in Wastewater : The degradation of acetaminophen in wastewater using electro-Fenton and photoelectro-Fenton processes was investigated. This research is crucial for environmental management and the treatment of water contaminated with acetaminophen (de Luna et al., 2012).
Pharmacokinetic Modeling in Children : A study on acetaminophen metabolism and pharmacokinetics in children used physiologically based pharmacokinetic modeling. This research aids in understanding how acetaminophen is metabolized differently in children compared to adults (Jiang et al., 2013).
Acetaminophen-induced Hypothermia : Research on acetaminophen-induced hypothermia in mice explored the drug's effect on body temperature regulation, suggesting a selective inhibition mechanism involving a COX-1 variant enzyme (Ayoub et al., 2004).
Glutaminase Inhibition for Cancer Therapy : A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to acetaminophen structure, investigated their role as glutaminase inhibitors, which is significant in cancer therapy (Shukla et al., 2012).
Chemoselective Acetylation for Antimalarial Drug Synthesis : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the synthesis of this compound, is important for synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Photocatalytic Degradation of Acetaminophen : A study on the enhanced photoactivity of graphene/titanium dioxide nanotubes for acetaminophen degradation provides insights into advanced materials for environmental clean-up (Tao et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research to develop rapid and sensitive analytical techniques to accurately monitor the use of over-the-counter drugs like Acetaminophen . This includes the development of a surface-enhanced Raman scattering (SERS) methodology to quantify the amount of paracetamol and its main primary metabolites .
Properties
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-15(9-8-13(19)17-14(15)20)11-4-6-12(7-5-11)16-10(2)18/h4-7H,3,8-9H2,1-2H3,(H,16,18)(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKSBSBPBMFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959352 | |
Record name | N-[4-(3-Ethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38473-28-8 | |
Record name | N-[4-(3-Ethyl-2,6-dioxo-3-piperidinyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38473-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylaminoglutethimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(3-Ethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLAMINOGLUTETHIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSL5GR3QU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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